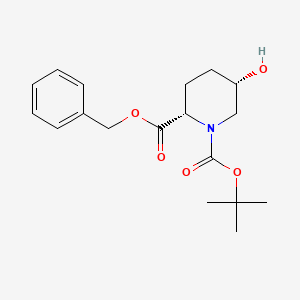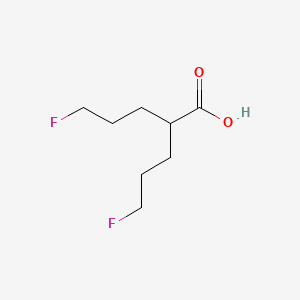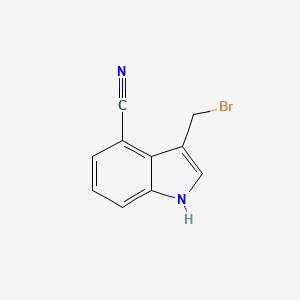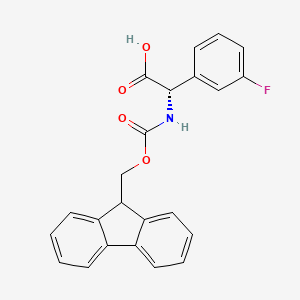
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the fluorine atom on the phenyl ring adds unique properties to the compound, making it valuable in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid typically involves the following steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Fluorination: The phenyl ring is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling: The protected amino acid is then coupled with the fluorinated phenylacetic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions using piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like DCC, EDC, and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated phenyl ring under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Coupling: Peptide chains or other amide-linked compounds.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of (S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further chemical reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Fmoc-(S)-3-amino-3-(3-fluoro-phenyl)-propionic acid: Another Fmoc-protected amino acid derivative with a similar structure.
Fmoc-phenylalanine: Lacks the fluorine atom but serves a similar purpose in peptide synthesis.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring instead of a fluorine atom.
Uniqueness
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where fluorine’s electronic effects are beneficial.
特性
分子式 |
C23H18FNO4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChIキー |
CNPGWCADGCJCRS-NRFANRHFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



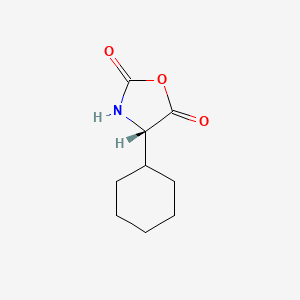
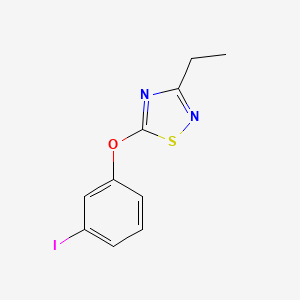





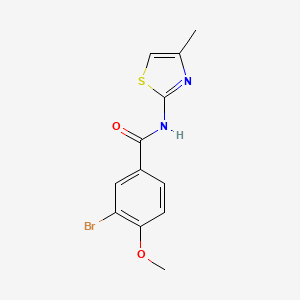
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

